NCGC00229600 -

NCGC00229600

Catalog Number: EVT-8239229
CAS Number:
Molecular Formula: C30H29N3O3
Molecular Weight: 479.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Overview

Source: NCGC00229600 is likely cataloged in databases related to chemical compounds, possibly linked to drug discovery or pharmacological studies. It may originate from the National Center for Advancing Translational Sciences (NCATS) or similar research institutions that focus on chemical biology.

Classification: The compound is classified under small molecules, which are typically organic compounds with low molecular weight. These compounds are often used in pharmaceutical applications due to their ability to interact with biological systems.

Synthesis Analysis

Methods: The synthesis of NCGC00229600 would typically involve organic synthesis techniques such as:

  • Refluxing: A common method for heating reactions while preventing loss of solvent.
  • Column Chromatography: Used for purification of the synthesized compound.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Employed to confirm the structure of the synthesized compound.

Technical Details: The exact synthetic route would depend on the functional groups present in NCGC00229600. A general approach could include:

  1. Formation of key intermediates through nucleophilic substitutions or electrophilic additions.
  2. Final coupling reactions to form the complete structure.
Molecular Structure Analysis

Structure: The molecular structure of NCGC00229600 would be represented using standard chemical notation, indicating the arrangement of atoms and bonds.

Data: Key data points would include:

  • Molecular Formula: This indicates the number and type of atoms in the molecule.
  • Molecular Weight: Calculated based on the atomic weights of constituent elements.

For example, if NCGC00229600 has a formula like C10H12N2O4C_{10}H_{12}N_2O_4, its molecular weight would be calculated accordingly.

Chemical Reactions Analysis

Reactions: NCGC00229600 may participate in various chemical reactions, including:

  • Substitution Reactions: Where one atom or group is replaced by another.
  • Addition Reactions: Involving the addition of atoms or groups across double bonds.

Technical Details: The reactivity profile can be assessed through:

  1. Kinetics Studies: To determine reaction rates.
  2. Mechanistic Studies: To elucidate the pathway through which reactions occur.
Mechanism of Action

Process: The mechanism of action for NCGC00229600 would detail how it interacts with biological targets, such as enzymes or receptors.

  • It may function as an inhibitor or activator depending on its structure and target.

Data: Relevant data might include binding affinities and kinetic parameters derived from assays conducted in vitro.

Physical and Chemical Properties Analysis

Physical Properties:

  • State at Room Temperature: Solid, liquid, or gas.
  • Melting Point and Boiling Point: Important for understanding stability and handling.

Chemical Properties:

  • Solubility in Water and Organic Solvents: Indicates potential applications in biological systems.
  • pH Stability Range: Important for formulation purposes.

Relevant data might include experimental values obtained through standard laboratory techniques.

Applications

NCGC00229600 could have several scientific uses, including:

  • Drug Development: If it exhibits bioactivity, it could be further developed into a therapeutic agent.
  • Research Tool: Utilized in biochemical assays to study specific biological pathways or mechanisms.
Introduction to NCGC00229600 and Its Role in Thyrotropin Receptor (TSHR) Modulation

Thyrotropin Receptor Signaling in Autoimmune Thyroid Disorders: Context for NCGC00229600 Development

Thyrotropin receptor (thyrotropin receptor) is a G protein-coupled receptor that serves as the primary autoantigen in Graves’ disease and its extrathyroidal manifestations, including Graves’ ophthalmopathy. In autoimmune thyroid disorders, thyrotropin receptor-stimulating immunoglobulins bind to the thyrotropin receptor extracellular domain, triggering constitutive activation of adenylate cyclase and downstream cyclic adenosine monophosphate/protein kinase A signaling. This aberrant signaling cascade in thyrocytes and orbital fibroblasts leads to uncontrolled thyroid hormone production and orbital tissue remodeling characterized by glycosaminoglycan deposition, adipogenesis, and inflammation [1] [9].

Orbital fibroblasts exhibit unique pathological responses in Graves’ ophthalmopathy due to several factors:

  • Heightened Inflammatory Sensitivity: Orbital fibroblasts demonstrate amplified production of interleukin-6, interleukin-8, and prostaglandin E2 when exposed to cytokines like interleukin-1β compared to fibroblasts from other anatomical regions [1].
  • Phenotypic Heterogeneity: Subpopulations of orbital fibroblasts defined by Thy-1 (CD90) expression exhibit differential responses—Thy-1-negative fibroblasts undergo adipogenesis, while Thy-1-positive fibroblasts promote fibrosis through prostaglandin synthesis [1] [10].
  • Fibrocyte Involvement: Bone marrow-derived CD34⁺ fibrocytes infiltrating orbital tissues express high levels of functional thyrotropin receptor and contribute to tissue expansion through adipocyte differentiation and cytokine production [1] [10].

This pathogenic thyrotropin receptor signaling architecture provides the molecular foundation for developing targeted inhibitors like NCGC00229600.

Rationale for Small-Molecule Thyrotropin Receptor Antagonists in Graves’ Disease and Ophthalmopathy

The limitations of conventional therapies for Graves’ disease and Graves’ ophthalmopathy necessitated novel thyrotropin receptor-targeted approaches:

Table 1: Limitations of Conventional Graves’ Ophthalmopathy Therapies

TherapyKey LimitationsReference
Systemic CorticosteroidsPartial efficacy (proptosis reduction: 1.14–1.58 mm); high relapse rates; significant adverse effects [4]
RituximabVariable clinical response; potential immunosuppression; high cost [4]
Orbital DecompressionInvasive; reserved for severe cases; surgical risks [4]

Small-molecule thyrotropin receptor antagonists offer distinct pharmacological advantages:

  • Allosteric Modulation: Unlike biologics targeting the large extracellular domain, small molecules like NCGC00229600 bind within the transmembrane helical bundle, enabling inhibition of both thyroid-stimulating hormone and thyroid-stimulating immunoglobulins [2] [6].
  • Oral Bioavailability: Their low molecular weight (<500 Da) enables gastrointestinal absorption and obviates intravenous administration [6] [9].
  • Receptor Selectivity: NCGC00229600 exhibits high specificity for thyrotropin receptor without activating luteinizing hormone receptor or follicle-stimulating hormone receptor [3] [7].
  • Pathway-Specific Effects: By suppressing cyclic adenosine monophosphate overproduction without completely ablating physiological signaling, they may avoid profound hypothyroidism [2] [9].

Table 2: Molecular Properties of NCGC00229600

PropertySpecificationSource
Chemical FormulaC₃₀H₂₉N₃O₃ [5]
Molecular Weight479.57 g/mol [5]
CAS Registry Number1338824-20-6 [5]
MechanismAllosteric inverse agonist of thyrotropin receptor [3]
Solubility50 mg/mL in dimethyl sulfoxide [5]

Preclinical evidence supporting thyrotropin receptor antagonism includes:

  • Thyrotropin receptor/insulin-like growth factor-1 receptor cross-talk in orbital fibroblasts, where thyrotropin receptor activation potentiates insulin-like growth factor-1 receptor signaling—a pathway implicated in glycosaminoglycan synthesis and cytokine release [1] [8].
  • Elevated thyrotropin receptor expression in Graves’ ophthalmopathy adipose tissues compared to healthy orbits [7] [9].
  • Persistently high thyroid-stimulating immunoglobulin levels correlate with severe Graves’ ophthalmopathy progression independent of thyroid status [1].

NCGC00229600 represents a mechanistically distinct approach to disrupting this pathogenic axis at its origin.

Properties

Product Name

NCGC00229600

IUPAC Name

2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C30H29N3O3/c1-20-8-6-9-21(2)28(20)36-19-24-16-23(13-14-27(24)35-3)29-32-26-12-5-4-11-25(26)30(34)33(29)18-22-10-7-15-31-17-22/h4-17,29,32H,18-19H2,1-3H3

InChI Key

ODFGSMOTQLYMHU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.